4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole CAS 1503142-43-5 properties
4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole CAS 1503142-43-5 properties
An In-depth Technical Guide to 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole
This guide provides a comprehensive technical overview of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, CAS 1503142-43-5. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile heterocyclic building block in their synthetic and medicinal chemistry programs. We will delve into its physicochemical properties, logical synthetic pathways, characteristic reactivity, and potential applications, grounded in the established principles of thiazole chemistry.
Core Molecular Profile and Physicochemical Properties
4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is a substituted thiazole derivative featuring a reactive chloromethyl group at the C4 position and a 2-methoxypropan-2-yl group at the C2 position. The thiazole ring is a critical scaffold in numerous pharmaceuticals and biologically active compounds, prized for its unique electronic properties and ability to engage in various biological interactions.[1][2] The specific substitution pattern of this molecule makes it a valuable intermediate for introducing a sterically hindered, functionalized thiazole moiety into more complex molecular architectures.
Structural and Physical Data
The fundamental properties of the compound are summarized below. These data are compiled from chemical supplier databases and computational predictions, providing a foundational understanding of the molecule's characteristics.[3][4]
| Property | Value | Source |
| CAS Number | 1503142-43-5 | [3] |
| Molecular Formula | C₈H₁₂ClNOS | [3] |
| Molecular Weight | 205.70 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid (predicted) | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
| SMILES | CC(C1=NC(CCl)=CS1)(OC)C | [3] |
| InChI | InChI=1S/C8H12ClNOS/c1-8(2,11-3)7-10-6(4-9)5-12-7/h5H,4H2,1-3H3 | [4] |
| InChIKey | JQRCTAVCRCUWOZ-UHFFFAOYSA-N | [4] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms N1 [label="N", pos="0,0.86!", fontcolor="#202124"]; C2 [label="C", pos="-1.25,0.43!", fontcolor="#202124"]; S1 [label="S", pos="-0.75,-0.86!", fontcolor="#202124"]; C5 [label="C", pos="0.75,-0.86!", fontcolor="#202124"]; C4 [label="C", pos="1.25,0.43!", fontcolor="#202124"];
// Substituent at C2 C2_sub [label="C", pos="-2.5,1.1!", fontcolor="#202124"]; C2_sub_CH3a [label="CH₃", pos="-2.2,2.3!", fontcolor="#202124"]; C2_sub_CH3b [label="CH₃", pos="-3.8,1.5!", fontcolor="#202124"]; O_sub [label="O", pos="-2.8,0.0!", fontcolor="#EA4335"]; O_sub_CH3 [label="CH₃", pos="-4.0,-0.4!", fontcolor="#202124"];
// Substituent at C4 C4_sub [label="CH₂Cl", pos="2.6,0.86!", fontcolor="#202124"];
// Define bonds in the thiazole ring N1 -- C2 [len=1.5]; C2 -- S1 [len=1.5]; S1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- N1 [len=1.5]; C4 -- C5 [style=double, len=1.3]; N1 -- C2 [style=double, len=1.3];
// Bonds for substituents C2 -- C2_sub [len=1.5]; C2_sub -- C2_sub_CH3a [len=1.5]; C2_sub -- C2_sub_CH3b [len=1.5]; C2_sub -- O_sub [len=1.5]; O_sub -- O_sub_CH3 [len=1.5]; C4 -- C4_sub [len=1.5]; }
Caption: Chemical Structure of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.[6]
-
¹H NMR: Expected signals would include a singlet for the chloromethyl protons (-CH₂Cl) around 4.6-4.8 ppm, a singlet for the thiazole C5-H proton around 7.2-7.4 ppm, a singlet for the methoxy protons (-OCH₃) around 3.2-3.4 ppm, and a singlet for the six equivalent methyl protons of the 2-propyl group around 1.6-1.8 ppm.
-
¹³C NMR: Key resonances are anticipated for the thiazole ring carbons (C2, C4, C5), the chloromethyl carbon (-CH₂Cl), the quaternary carbon, methyl carbons, and methoxy carbon of the 2-methoxypropan-2-yl group.
-
Mass Spectrometry (MS): Predicted collision cross-section data suggests observable adducts. For example, the [M+H]⁺ ion would have an m/z of approximately 206.04008.[4]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching, C=N and C=C stretching from the thiazole ring, C-O stretching from the ether linkage, and C-Cl stretching from the chloromethyl group.[6]
Synthesis and Reactivity
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[2][7] For the target molecule, this involves the reaction of 1,3-dichloroacetone with 2-methoxy-2-methylpropanethioamide.
Caption: Proposed workflow for the synthesis of the target thiazole.
Hypothetical Experimental Protocol:
-
Reagent Preparation: Dissolve 2-methoxy-2-methylpropanethioamide (1.0 equivalent) in a suitable solvent such as absolute ethanol or THF.
-
Reaction Initiation: To the stirred solution, add 1,3-dichloroacetone (1.0-1.1 equivalents) dropwise at room temperature. An exotherm may be observed.
-
Reaction Progression: Stir the resulting mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Workup and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any formed HCl.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final compound.
Causality Behind Experimental Choices:
-
Hantzsch Synthesis: This method is chosen for its robustness and high efficiency in forming substituted thiazole rings from readily available precursors.[7]
-
Solvent: Ethanol or THF are common choices as they effectively dissolve the reactants and facilitate the reaction without participating in side reactions.
-
Workup: The basic wash is crucial to neutralize the hydrochloric acid byproduct of the cyclization, preventing potential degradation of the acid-sensitive product.
Core Reactivity
The utility of this compound as a building block stems from the predictable reactivity of its functional groups.
Caption: Key reactive sites of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole.
-
4-(Chloromethyl) Group: This is the primary reactive center of the molecule. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a wide variety of functionalities (e.g., amines, thiols, alkoxides, cyanides) by displacing the chloride. This reactivity is the cornerstone of its utility as a synthetic intermediate.[7][9]
-
Thiazole Ring Reactivity: The thiazole ring itself has a distinct electronic character. The C5 position is the most electron-rich and thus the most susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration).[10] The 2-(2-methoxypropan-2-yl) group is weakly electron-donating, which may slightly activate the ring towards such substitutions compared to an unsubstituted thiazole.[10]
Applications in Research and Drug Development
This molecule is classified as a "building block" or "intermediate," meaning its primary value lies in its use for constructing more complex, often biologically active, target molecules.[3][11]
Scaffold for Medicinal Chemistry
The thiazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic actions.[12] These include antibacterial, anti-inflammatory, anticancer, and antiviral agents.[2][13]
The subject molecule, 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, provides a unique entry point for drug discovery programs. The reactive chloromethyl handle allows medicinal chemists to append this specific substituted thiazole core to other pharmacophores or scaffolds. The 2-methoxypropan-2-yl group provides steric bulk and modulates the lipophilicity and electronic properties of the thiazole ring, which can be crucial for optimizing a compound's binding affinity, selectivity, and pharmacokinetic profile.
Workflow in Fragment-Based Drug Discovery (FBDD)
Caption: Role of the thiazole building block in a drug discovery workflow.
In a typical scenario, a research team might identify a lead compound that would benefit from the incorporation of a substituted thiazole. By reacting their existing molecule (containing a nucleophilic group) with 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole, they can rapidly generate a new derivative for biological testing. This modular approach accelerates the Structure-Activity Relationship (SAR) exploration process.
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling reactive alkyl halides should be strictly observed.[14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[17]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[3] Keep it away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water supplies.[18]
Conclusion
4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CAS 1503142-43-5) is a valuable and versatile building block for chemical synthesis and drug discovery. Its primary utility is derived from the reactive chloromethyl group, which allows for straightforward covalent attachment to a wide range of nucleophiles. This, combined with the proven biological relevance of the thiazole scaffold, makes it an attractive tool for medicinal chemists seeking to generate novel molecular entities with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in the laboratory.
References
-
4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole. PubChem.[Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.[Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.[Link]
-
Safety Data Sheet. Houghton Chemical Corporation.[Link]
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. ResearchGate.[Link]
-
HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS. Arnold Magnetic Technologies.[Link]
-
Safety Data Sheet (SDS). HB Chemical.[Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate.[Link]
- Synthesis of thiazoles.
-
Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.[Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.[Link]
-
Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Degres Journal.[Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.[Link]
-
4-{[(p-chlorophenyl)thio]methyl}-2-{[p-(1,3-dithiolan-2-yl)phenoxy]methyl}thiazole. SpectraBase.[Link]
-
Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. ResearchGate.[Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (C8H12ClNOS) [pubchemlite.lcsb.uni.lu]
- 5. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1503142-43-5| 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole| Ambeed [ambeed.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 14. houghton.com [houghton.com]
- 15. chemos.de [chemos.de]
- 16. arnoldmagnetics.com [arnoldmagnetics.com]
- 17. hbchemical.com.mx [hbchemical.com.mx]
- 18. www1.mscdirect.com [www1.mscdirect.com]
